REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl[C:11]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:12]=1[C:13]([O:15]C(C)(C)C)=[O:14].Cl.[N+](=C)([O-])[O-]>CS(C)=O.O>[C:13]([C:12]1[CH:20]=[C:21]([N+:24]([O-:26])=[O:25])[CH:22]=[CH:23][C:11]=1[CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])([OH:15])=[O:14]
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Name
|
|
Quantity
|
37.3 mL
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Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC(C)(C)C)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[N+]([O-])([O-])=C
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Control Type
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UNSPECIFIED
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Setpoint
|
75 (± 5) °C
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Type
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CUSTOM
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Details
|
the mixture stirred at 70-80° C. under nitrogen for 4 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
Sodium hydride (12.42 g of a 60% dispersion in oil, 310 mmol) was washed with petroleum ether (×3) under nitrogen
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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TEMPERATURE
|
Details
|
The red-brown solution was cooled
|
Type
|
ADDITION
|
Details
|
was dispersed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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ADDITION
|
Details
|
Formic acid (60 mL) was added to the residue
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Type
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STIRRING
|
Details
|
the mixture stirred at 20° C. for 15 h
|
Duration
|
15 h
|
Type
|
WAIT
|
Details
|
50° C. for 7 h (when tlc analysis showed
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The formic acid was evaporated
|
Type
|
WASH
|
Details
|
washed with aq. NaCl (×3)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with aq. NaHCO3 (×3)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from benzene (two crops)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.27 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |